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molecular formula C11H8FNO2S B1322170 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid CAS No. 433283-22-8

5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Cat. No. B1322170
M. Wt: 237.25 g/mol
InChI Key: XYIAPLYZWWLUBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07994336B2

Procedure details

To a solution of 5-(4-fluoro-phenyl)-2-methyl-thiazole-4-carboxylic acid methyl ester (15 g) in a mixture of THF (60 mL) and MeOH (20 mL) was added a solution of sodium hydroxide (2.63 g) in water (60 mL). The reaction mixture was stirred at RT for 30 min. The reaction mixture was then concentrated in vacuo, and the residue was dissolved with water (100 mL) and concentrated again in vacuo. The residue was dissolved in water (250 mL), cooled to 0° C. with a ice-bath. Then was added a solution of conc.HCl (37%)(7.72 g) in water (7.72 g) and stirred at 0° C. for 15 min. The resulting precipitate was filtered off, washed with water and dried in high vacuum pump. to give the title compound as a white solid (13.16 g, 93%).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.63 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[N:6]=[C:7]([CH3:17])[S:8][C:9]=1[C:10]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=1)=[O:4].[OH-].[Na+]>C1COCC1.CO.O>[F:16][C:13]1[CH:12]=[CH:11][C:10]([C:9]2[S:8][C:7]([CH3:17])=[N:6][C:5]=2[C:3]([OH:4])=[O:2])=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC(=O)C=1N=C(SC1C1=CC=C(C=C1)F)C
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.63 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved with water (100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (250 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. with a ice-bath
ADDITION
Type
ADDITION
Details
Then was added a solution of conc
STIRRING
Type
STIRRING
Details
HCl (37%)(7.72 g) in water (7.72 g) and stirred at 0° C. for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in high vacuum pump

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=C(N=C(S1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.16 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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